molecular formula C16H12N4O4 B8297322 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol

4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol

Cat. No.: B8297322
M. Wt: 324.29 g/mol
InChI Key: BNEFRCZMWGNXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring with a nitro group and a pyrimidine ring, making it a complex and multifunctional molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 4-chloropyrimidine in the presence of a base to form 4-(4-nitrophenoxy)pyrimidine. This intermediate is then reacted with 4-aminophenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-phenol.

Scientific Research Applications

4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Nitro-phenoxy)-2H-pyridazin-3-one
  • 6-(4-Amino-phenoxy)-2H-pyridazin-3-one

Uniqueness

4-[6-(4-Nitro-phenoxy)pyrimidin-4-ylamino]phenol is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

4-[[6-(4-nitrophenoxy)pyrimidin-4-yl]amino]phenol

InChI

InChI=1S/C16H12N4O4/c21-13-5-1-11(2-6-13)19-15-9-16(18-10-17-15)24-14-7-3-12(4-8-14)20(22)23/h1-10,21H,(H,17,18,19)

InChI Key

BNEFRCZMWGNXQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-6-(4nitro-phenoxy)pyrimidine (Stage 22.5; 3 g, 11.9 mmol), 4-nitrophenol (1.95 g, 17.9 mmol), and diisopropylethylamine (DIPEA) (3.04 ml, 179 mmol) dissolved in 2-propanol (50 ml) are stirred at 85° C. for 18 h. After concentrating the reaction mixture under reduced pressure, the product precipitates as a colorless fine solid: M+H=245.0; 1H-NMR (400 MHz, DMSO-d6): 9.40/9.25 (s/s, 2H, NH/OH), 8.28 (d, 7.5 Hz, 2H, phenyl-NO2), 8.26 (s, 1H, pyrimidinyl), 7.40 (d, 7.5 Hz, 2H, phenyl-NO2), 7.24 (d, 8.0 Hz, 2H, phenyl-OH), 6.77 (d, 8.0 Hz, 2H, phenyl-OH), 6.15 (s, 1H, pyrimidinyl); Rf (AcOEt/hexane=2:1): 0.48.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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